Ethyl 6-chloro-3-methylpicolinate
Description
Academic Significance of Picolinate (B1231196) Derivatives in Heterocyclic Chemistry Research
Picolinate derivatives, which are esters or salts of picolinic acid (pyridine-2-carboxylic acid), are of significant interest in heterocyclic chemistry. The presence of the carboxylic acid or ester function at the 2-position of the pyridine (B92270) ring allows for a variety of chemical transformations. These derivatives can act as bidentate ligands, forming stable complexes with a wide range of metal ions. This property is exploited in the development of catalysts and materials with specific electronic and photophysical properties. Furthermore, the picolinate moiety is a key structural feature in several natural products and pharmacologically active compounds.
Role of Halogenated Pyridine Esters as Key Synthetic Intermediates in Modern Organic Synthesis
Halogenated pyridine esters are versatile building blocks in organic synthesis. The halogen atom, in this case, chlorine, on the pyridine ring is a key functional group that can be readily displaced or can participate in a variety of cross-coupling reactions. This allows for the introduction of diverse substituents, such as aryl, alkyl, and amino groups, onto the pyridine core. This strategic functionalization is fundamental to the construction of complex molecular architectures with desired biological or material properties. For instance, related compounds like ethyl 6-chloronicotinate are utilized in the preparation of potent H3 receptor antagonists. chemicalbook.comnist.gov This highlights the potential of halogenated pyridine esters like Ethyl 6-chloro-3-methylpicolinate to serve as precursors to medicinally relevant scaffolds.
Overview of Advanced Research Domains Utilizing this compound
While specific, in-depth research publications detailing the direct application of this compound are not abundant in the public domain, its structural motifs strongly suggest its utility in several advanced research areas. Based on the reactivity of related compounds, its primary role is as a synthetic intermediate in the following domains:
Agrochemical Research: The pyridine core is a common feature in many herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it a potential precursor for the synthesis of novel agrochemicals.
Pharmaceutical Synthesis: Halogenated heterocycles are critical intermediates in the pharmaceutical industry. This compound could be a key starting material for the synthesis of active pharmaceutical ingredients (APIs) targeting a range of diseases. For example, the related compound 6-chloro-3-methyl uracil (B121893) is an important intermediate in the synthesis of the antidiabetic drug Alogliptin. google.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 125795-03-3 |
| Molecular Formula | C9H10ClNO2 |
| Molecular Weight | 200.63 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Data not readily available in public literature |
| ¹³C NMR | Data not readily available in public literature |
| Mass Spectrometry | Data not readily available in public literature |
| Infrared (IR) | Data not readily available in public literature |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-5-7(10)11-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORFKFQJFFNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654848 | |
| Record name | Ethyl 6-chloro-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-54-9 | |
| Record name | Ethyl 6-chloro-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 Chloro 3 Methylpicolinate and Analogues
Established Synthetic Pathways to Ethyl 6-chloro-3-methylpicolinate
The construction of the this compound molecule typically requires a multi-step approach, carefully orchestrating the introduction of the chloro, methyl, and ethyl ester functionalities onto the pyridine (B92270) ring. The order of these reaction steps is critical to achieve the desired isomer with a good yield. lumenlearning.com
Esterification of Picolinic Acid Precursors (e.g., 3-methylpicolinic acid)
A key reaction in the synthesis of this compound is the esterification of a carboxylic acid precursor. The Fischer-Speier esterification is a classic and widely used method for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol, in this case, ethanol (B145695), to form the corresponding ethyl ester. masterorganicchemistry.comlibretexts.org
The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. masterorganicchemistry.com Final deprotonation regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com
In the context of this compound synthesis, a suitable precursor like 6-chloro-3-methylpicolinic acid would be subjected to these conditions to yield the final product.
Table 1: Key Features of Fischer-Speier Esterification
| Feature | Description |
| Reactants | Carboxylic Acid, Alcohol |
| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) |
| Byproduct | Water |
| Nature of Reaction | Equilibrium |
| Driving Force | Use of excess alcohol or removal of water |
Oxidative Transformations and Chlorination Reactions for Pyridine Ring Functionalization (e.g., m-CPBA oxidation, POCl₃ chlorination)
Functionalizing the pyridine ring with the required chloro substituent is a critical step that often involves oxidation followed by chlorination. One common strategy is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This transformation activates the pyridine ring for subsequent reactions. Meta-chloroperoxybenzoic acid (m-CPBA) is a powerful and widely used oxidizing agent in organic synthesis that can be employed for this purpose. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org It is a relatively stable solid peroxy acid, making it easier to handle than some other oxidizing agents. wikipedia.orgorganic-chemistry.org
Once the N-oxide is formed, the introduction of a chlorine atom at the 6-position can be achieved using a chlorinating agent like phosphoryl chloride (POCl₃). The N-oxide intermediate facilitates nucleophilic substitution on the pyridine ring, which is otherwise electron-deficient and resistant to such reactions.
An alternative approach involves the direct oxidation of a methyl group on the pyridine ring to a carboxylic acid. However, for a multi-substituted pyridine like this compound, a more controlled, stepwise functionalization is generally preferred to avoid side reactions and ensure the correct placement of substituents.
Multi-step Synthesis Approaches Involving Advanced Intermediate Compounds
The synthesis of this compound is inherently a multi-step process where the sequence of reactions is paramount to the success of the synthesis. lumenlearning.com A plausible synthetic route could start from a simpler, commercially available pyridine derivative. The synthesis would involve the sequential introduction of the methyl group, the chloro group, and the ester functionality.
Advanced intermediates are key in these synthetic pathways. For instance, a compound like 6-chloro-3-methylpicolinaldehyde (B168144) could serve as a late-stage intermediate. sigmaaldrich.com This aldehyde can be oxidized to the corresponding carboxylic acid (6-chloro-3-methylpicolinic acid), which is the immediate precursor for the final esterification step as described in section 2.1.1. The synthesis of such advanced intermediates requires careful strategic planning to ensure high yields and purity.
Table 2: Plausible Multi-Step Synthetic Sequence
| Step | Transformation | Reagents (Examples) | Intermediate/Product |
| 1 | Starting Material | - | 3-Methylpyridine (γ-Picoline) |
| 2 | N-Oxidation | m-CPBA | 3-Methylpyridine-N-oxide |
| 3 | Chlorination | POCl₃ | 2-Chloro-5-methylpyridine |
| 4 | Oxidation of methyl group | KMnO₄ | 6-Chloronicotinic acid |
| 5 | Esterification | Ethanol, H₂SO₄ | Ethyl 6-chloronicotinate nist.gov |
Note: This table presents a generalized plausible sequence. The actual synthesis of the target compound, this compound, would require a different starting material or additional steps to achieve the 3-methyl substitution pattern.
Exploration of Alternative Synthetic Routes and Methodological Advancements for Related Picolinates
Research in organic synthesis is constantly seeking more efficient, cost-effective, and environmentally friendly methods. This includes the development of alternative routes to picolinate (B1231196) esters and the adoption of advanced manufacturing technologies.
Esterification of Substituted Pyridine Carboxylic Acids (e.g., 6-chloro-3-nitropyridine-2-carboxylic acid)
The synthesis of picolinate analogues often involves the esterification of pre-functionalized pyridine carboxylic acids. For example, the preparation of various 2-chloropyridine-3-carboxylic acid esters has been documented. googleapis.com These methods demonstrate that a substituted pyridine ring containing a carboxylic acid function can be readily converted to its corresponding ester. This strategy is valuable as it allows for the late-stage introduction of the ester group after the core heterocyclic structure with the desired substituents (like chloro or nitro groups) has been assembled. This modular approach is a cornerstone of modern synthetic chemistry.
Continuous Flow Synthesis Techniques
Continuous flow chemistry is emerging as a powerful technology in chemical synthesis, offering several advantages over traditional batch processing. nih.govrsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and purer products. nih.gov The enhanced heat and mass transfer in flow reactors make them particularly suitable for handling highly exothermic or hazardous reactions safely. nih.gov
This technology is being applied to the synthesis of active pharmaceutical ingredients and fine chemicals, including complex heterocyclic molecules. rsc.org The adoption of continuous flow processes for the synthesis of this compound and its analogues could lead to more efficient, scalable, and safer manufacturing processes. nih.govrsc.org
Catalytic Methodologies in Picolinate Synthesis (e.g., Pd-catalyzed reactions)
Catalytic methods, especially those employing palladium (Pd) catalysts, have become indispensable in the synthesis of picolinates. These methods offer high efficiency, broad functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the picolinamide (B142947) directing group can be used to facilitate the acetoxylation of unactivated γ-C(sp³)–H bonds of alkylamines, a reaction catalyzed by palladium. researchgate.netnih.gov This highlights the power of palladium catalysis in achieving selective C-H functionalization. The general mechanism for many palladium-catalyzed reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. youtube.com The choice of ligand is crucial in these reactions as it influences the catalyst's stability and reactivity. youtube.com
Recent advancements have also explored the use of heterogeneous catalysts for picolinate synthesis. One notable example is the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the synthesis of picolinate and picolinic acid derivatives. nih.govrsc.orgnih.gov This catalyst facilitates a multi-component reaction and is noted for its reusability. nih.govresearchgate.net The proposed mechanism involves the activation of the aldehyde by the catalyst, followed by a series of reactions leading to the final picolinate product. nih.govresearchgate.net
The development of new catalytic systems continues to be an active area of research. For example, complexes of chromium(III) and cobalt(II) with ligands like nitrilotriacetate and dipicolinate have been investigated as precatalysts in oligomerization reactions, showcasing the broader interest in metal-catalyzed transformations relevant to picolinate chemistry. mdpi.com
Below is a table summarizing various catalytic approaches for picolinate synthesis:
| Catalyst System | Reaction Type | Key Features |
| Palladium(II) acetate/Picolinamide | C-H Acetoxylation | Directs functionalization of unactivated C(sp³)–H bonds. researchgate.netnih.gov |
| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Multi-component reaction | Heterogeneous, reusable catalyst for picolinate synthesis. nih.govrsc.orgnih.govresearchgate.net |
| Tetrakis(triphenylphosphine)palladium(0) | Cross-coupling reactions | Widely used for Stille, Suzuki, and Sonogashira couplings. youtube.com |
| Chromium(III)/Cobalt(II) complexes | Oligomerization | Potential for new catalytic applications in related chemistries. mdpi.com |
Optimization of Reaction Conditions and Yield for Scalable Synthesis
Optimizing reaction conditions is critical for transitioning a synthetic route from a laboratory-scale procedure to an industrially viable process. Key parameters that are often fine-tuned include temperature, solvent, catalyst loading, and reaction time. prismbiolab.com
In the synthesis of a picolinate derivative, ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate, optimization efforts focused on shortening the reaction time and maintaining mild temperatures to improve the yield and reduce byproducts. bio-conferences.org Similarly, the synthesis of ethyl 6-chloro-6-oxohexanoate, a related ester, was optimized by exploring different catalysts and solvents to achieve high yields. google.comgoogle.com
For the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyzed synthesis of picolinates, a systematic study was conducted to determine the optimal conditions. The reaction was tested with various solvents, catalyst amounts, and temperatures. The best results were achieved using 5 mg of the catalyst in ethanol at ambient temperature. nih.gov
The development of one-pot syntheses is another strategy for improving scalability and efficiency. A one-step hydrothermal synthesis of chromium picolinate from 2-cyanopyridine (B140075) and a chromium salt has been reported, which simplifies the process and reduces waste. google.com
The following table illustrates the impact of optimizing reaction conditions on the yield of a model picolinate synthesis:
| Entry | Solvent | Catalyst Amount (mg) | Temperature (°C) | Yield (%) |
| 1 | DMF | 5 | Ambient | 70 |
| 2 | H₂O | 5 | Ambient | 65 |
| 3 | Ethanol | 5 | Ambient | 95 |
| 4 | Methanol | 5 | Ambient | 88 |
| 5 | Ethanol | 3 | Ambient | 85 |
| 6 | Ethanol | 7 | Ambient | 95 |
| 7 | Ethanol | 5 | 50 | 92 |
This data is illustrative and based on findings for a model reaction. nih.gov
Stereochemical Control and Regioselectivity in Picolinate Synthesis
Achieving specific stereochemistry and regioselectivity is a significant challenge in the synthesis of complex molecules, including certain picolinate analogues.
Stereochemical control refers to the ability to preferentially form one stereoisomer over another. In the synthesis of chiral molecules, this is often accomplished using chiral catalysts or reagents. youtube.com For example, the highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a chiral building block, was achieved using a robust NADH-dependent reductase from E. coli. nih.gov This enzymatic approach provides excellent stereocontrol, leading to the desired (S)-enantiomer in high yield.
Regioselectivity is the control of the position at which a chemical bond is formed in a molecule with multiple potential reaction sites. In the synthesis of substituted picolinates, controlling the position of substituents on the pyridine ring is crucial. For instance, in palladium-catalyzed C-H activation reactions directed by a picolinamide group, the regioselectivity is dictated by the formation of a stable palladacycle intermediate. nih.gov
The synthesis of gallium(III) complexes with picolinate and dipicolinate ligands also highlights aspects of stereochemistry. The Ga(III) picolinate complex exhibits a distorted octahedral geometry with a meridional stereochemistry. nih.gov
Challenges in regioselectivity can arise from the inherent reactivity of the pyridine ring. The synthesis of specifically substituted picolinates often requires multi-step sequences involving protection and deprotection strategies or the use of pre-functionalized starting materials to ensure the desired arrangement of substituents.
Chemical Reactivity and Transformational Studies of Ethyl 6 Chloro 3 Methylpicolinate
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The chlorine atom at the 6-position of the pyridine ring in ethyl 6-chloro-3-methylpicolinate is susceptible to nucleophilic attack, providing a key site for molecular elaboration.
Reactivity at the Chloro Group with Various Nucleophiles (e.g., amines, thiols)
The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles. savemyexams.com They can react with halogenated compounds like this compound in nucleophilic substitution reactions. savemyexams.comresearchgate.net For instance, the reaction with ammonia (B1221849) can yield a primary amine, though this can lead to multiple substitution products. savemyexams.comchemguide.co.ukchemguide.co.uk To favor the formation of the primary amine, a large excess of the ammonia nucleophile is typically used. savemyexams.com
The general reaction with an amine can be represented as: R-X + 2NH₃ → R-NH₂ + NH₄X docbrown.info
Similarly, thiols can act as nucleophiles, displacing the chloride. The reactivity of thiols can be influenced by their acidity and the reaction conditions. cas.cn Desulfurization-based methods can also be employed for nucleophilic substitution involving thiols. cas.cn
Mechanistic Investigations of Substitution Pathways
The nucleophilic substitution at the chloro group can proceed through different mechanistic pathways, primarily SNAr (Nucleophilic Aromatic Substitution). The specific mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
For reactions with amines, the process typically involves the amine acting as a nucleophile, attacking the carbon atom bearing the chlorine. docbrown.info This is followed by the departure of the chloride ion. The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base (often excess amine) to yield the final substituted product. chemguide.co.uk
The reaction can be complicated by the fact that the primary amine product is itself a nucleophile and can react further with the starting material, leading to secondary and tertiary amines. chemguide.co.ukmasterorganicchemistry.com The nucleophilicity of the resulting amine is often greater than the starting amine, which can lead to a "runaway" reaction. masterorganicchemistry.com
Ester Group Transformations
The ethyl ester group of this compound offers another site for chemical modification, primarily through hydrolysis and transesterification.
Hydrolysis to Picolinic Acid Derivatives
The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-3-methylpicolinic acid. sigmaaldrich.comachmem.comsigmaaldrich.com This transformation is a standard reaction in organic chemistry.
Table 1: Properties of 6-chloro-3-methylpicolinic acid sigmaaldrich.comachmem.com
| Property | Value |
| IUPAC Name | 6-chloro-3-methyl-2-pyridinecarboxylic acid |
| CAS Number | 1201924-32-4 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Boiling Point | 333.7±37.0 °C at 760 mmHg |
| Physical Form | Solid |
Transesterification Reactions with Different Alcohols
Transesterification involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. This allows for the introduction of various alkoxy groups, which can be useful for modifying the compound's physical and chemical properties. While specific examples for this compound are not detailed in the provided results, this is a general and expected reaction for esters.
Functional Group Interconversions on the Pyridine Moiety
Beyond direct substitution at the chlorine and transformations of the ester, other functional groups on the pyridine ring can be interconverted. These reactions can include modifications of the methyl group or alterations to the pyridine ring itself, although specific examples directly pertaining to this compound are not prevalent in the search results. General functional group interconversions applicable to such structures include oxidation of the methyl group or reduction of the pyridine ring under specific conditions. vanderbilt.edu
Electrophilic Aromatic Substitution Reactions on the Pyridine Core
The pyridine ring is generally considered electron-deficient due to the presence of the electronegative nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. beilstein-journals.org The presence of a chlorine atom further deactivates the ring, while the methyl group is an activating group. The position of substitution is directed by the combined electronic effects of these substituents and the inherent reactivity of the pyridine ring.
Typical EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions generally require a catalyst to generate a potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com The mechanism proceeds through a resonance-stabilized cationic intermediate known as a sigma complex or benzenium ion. libretexts.org
For substituted pyridines like this compound, the regioselectivity of EAS is a key consideration. The existing substituents will direct incoming electrophiles to specific positions on the ring. The electron-donating methyl group directs ortho and para, while the electron-withdrawing chloro and ester groups direct meta. The final outcome depends on the relative directing power of these groups and steric hindrance.
Advanced Derivatization Techniques for Enhanced Reactivity and Analytical Utility
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative. This is often done to enhance the compound's properties for analysis or to improve its reactivity for subsequent transformations. nih.gov
Proton affinitive derivatization involves modifying a molecule to enhance its ability to be protonated, which can be particularly useful in mass spectrometry-based analysis by improving ionization efficiency. For pyridine carboxylic acid esters, the nitrogen atom in the pyridine ring already provides a site for protonation. nih.gov
Further derivatization can be employed to introduce functional groups with higher proton affinity, thereby increasing the sensitivity of detection. This can be achieved by reacting the carboxylic acid ester with a reagent containing a basic nitrogen atom, for example, through an amidation reaction after hydrolysis of the ester. nih.gov
In situ derivatization is a technique where the derivatization reaction is carried out directly within the sample matrix without prior isolation of the analyte. This approach is particularly valuable for the analysis of compounds in complex biological or environmental samples, as it can simplify sample preparation and minimize analyte loss.
For a compound like this compound, in situ derivatization could involve reactions targeting the ester or the pyridine ring. For instance, if the goal is to analyze the corresponding carboxylic acid in a complex matrix, an in situ esterification or amidation could be performed to create a derivative that is more amenable to separation and detection by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The choice of derivatizing agent would depend on the analytical method and the nature of the interfering substances in the matrix.
Applications in Advanced Organic Synthesis and Building Block Chemistry
Development of Novel Catalytic Systems Utilizing Picolinate (B1231196) Derivatives (e.g., for volatile organic pollutant elimination)
Picolinate derivatives are actively being investigated for their role in the development of novel catalytic systems. These systems are designed for a variety of applications, including the challenging task of eliminating volatile organic pollutants (VOCs). While specific research on the direct use of Ethyl 6-chloro-3-methylpicolinate in VOC elimination is not extensively documented, the broader class of picolinate derivatives shows significant promise in this area.
The functionalization of picolinate structures allows for their integration into advanced catalytic materials such as metal-organic frameworks (MOFs). For instance, research has demonstrated the synthesis of picolinate and picolinic acid derivatives using a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2. nih.govresearchgate.net This approach, which involves a multi-component reaction, highlights the utility of picolinates in creating complex catalytic architectures. nih.govresearchgate.net The resulting catalysts, with their high surface area and tunable porosity, are prime candidates for the adsorption and subsequent catalytic degradation of VOCs.
The catalytic oxidation of VOCs is a key technology for air purification, and various materials are being explored for this purpose. mdpi.com Catalysts based on noble metals and transition metal oxides are common, and the incorporation of ligands like picolinates can enhance their performance. mdpi.commdpi.com For example, Ce-based oxides are recognized for their redox properties and are used in the catalytic oxidation of chlorinated VOCs. mdpi.com The functional groups on a picolinate ligand, such as the chloro and methyl groups in this compound, could be used to modulate the electronic properties and stability of a metal center in a catalyst, potentially leading to improved activity and selectivity in VOC destruction.
Furthermore, transition metal complexes involving picolinate-type ligands have been synthesized and their catalytic activities explored in other contexts, such as olefin oligomerization. mdpi.com Complexes of chromium(III) and cobalt(II) with dipicolinate have shown high catalytic activity. mdpi.com This demonstrates the potential of picolinate-based ligands to support catalytically active metal centers that could be adapted for the oxidation of VOCs. The development of such catalysts often involves creating specific coordination environments around the metal ion, a role for which substituted picolinates are well-suited.
Table 1: Examples of Picolinate Derivatives in Catalysis
| Picolinate Derivative Class | Catalyst System | Application | Research Finding |
| General Picolinates | UiO-66(Zr)-N(CH2PO3H2)2 nih.govresearchgate.net | Synthesis of Picolinate Derivatives | A novel nanoporous heterogeneous catalyst enables the synthesis of picolinates at ambient temperature. nih.govresearchgate.net |
| Dipicolinates | Chromium(III) and Cobalt(II) complexes mdpi.com | Olefin Oligomerization | The complexes act as highly active precatalysts for the oligomerization of selected olefins. mdpi.com |
| Picolinic Acid Derivatives | Not specified | Synthesis of Pyridine (B92270) Derivatives | Used as intermediates in the synthesis of complex pyridine derivatives. google.com |
Design of Ligands for Metallosupramolecular Architectures
The field of metallosupramolecular chemistry focuses on the self-assembly of metal ions and organic ligands to create large, highly organized structures with specific functions. nih.gov Picolinate-based ligands are excellent candidates for this purpose due to their well-defined coordination vectors and the ability to be readily modified. This compound, with its distinct substitution pattern, can be envisioned as a valuable component in the design of novel ligands for the construction of metallosupramolecular architectures. rsc.org
The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group in picolinates can act as coordination sites for metal ions. The self-assembly of such ligands with metal ions can lead to the formation of discrete two- and three-dimensional structures like molecular squares, cages, and polymers. nih.govnih.gov The final architecture is dictated by the geometry of the ligand and the coordination preference of the metal ion. The chloro and methyl substituents on the pyridine ring of this compound can influence the steric and electronic properties of the ligand, thereby directing the self-assembly process and the properties of the resulting supramolecular structure.
For example, bis-picolyl-functionalized calixarenes have been shown to self-assemble with various metal salts to form discrete, blue-emitting metallacycles. rsc.org This highlights how picolyl moieties, which are structurally related to picolinates, can be used to create functional supramolecular systems. The fluorescence of these assemblies can be tuned by the choice of the metal ion, demonstrating the potential for creating photoactive materials. rsc.org
Furthermore, the principles of coordination-driven self-assembly are being used to create complex structures with potential applications in host-guest chemistry, catalysis, and materials science. nih.govnih.gov The synthesis of ligands with multiple coordination sites allows for the construction of intricate cage-like structures and coordination networks. mdpi.com While specific examples utilizing this compound in this context are yet to be reported, its structure provides a clear pathway for its incorporation into more complex ligand designs for metallosupramolecular chemistry.
Research in Medicinal and Agrochemical Chemistry Applications of Ethyl 6 Chloro 3 Methylpicolinate Scaffolds
Design and Synthesis of Bioactive Molecules Incorporating the Picolinate (B1231196) Scaffold
The picolinate framework is a versatile platform for the design and synthesis of new bioactive agents. The chlorine atom at the 6-position and the methyl group at the 3-position of the pyridine (B92270) ring in ethyl 6-chloro-3-methylpicolinate are key features that can be modified to influence the molecule's properties and biological activity. evitachem.com The chlorine atom, for instance, is a reactive site suitable for substitution reactions, allowing for the introduction of various functional groups. evitachem.com
Picolinic acid and its derivatives are well-established as a class of synthetic auxin herbicides. nih.gov Recently, new picolinate compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl have been commercialized as novel herbicides. nih.gov Researchers utilize the structural backbone of these successful herbicides as a template to design and synthesize new potential agrochemicals. nih.govmdpi.com
In one study, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were created. mdpi.com These compounds were tested for their ability to inhibit the root growth of Arabidopsis thaliana. One compound, V-7, showed an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl. nih.gov Further testing revealed that another compound, V-8, demonstrated superior post-emergence herbicidal activity compared to picloram (B1677784) at a dosage of 300 g/ha, while remaining safe for crops like corn, wheat, and sorghum. nih.gov These findings highlight the potential of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as lead structures for discovering new synthetic auxin herbicides. nih.govmdpi.com
Table 1: Herbicidal Activity of Picolinate Derivatives
| Compound | Target | Activity | Comparison |
|---|---|---|---|
| V-7 | Arabidopsis thaliana root growth | IC50 value 45x lower than halauxifen-methyl | Significantly more potent than a commercial herbicide. nih.gov |
In medicinal chemistry, the picolinate scaffold is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. evitachem.com The process of lead optimization is crucial in drug discovery, aiming to enhance the desired properties of a potential drug candidate while minimizing undesirable effects. nih.gov Ethyl 6-aminonicotinate acyl sulfonamides, for example, have been synthesized and evaluated as potent antagonists of the P2Y12 receptor, a key target for anti-thrombotic drugs. nih.gov
Through systematic modifications, researchers found that changing from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide significantly boosted the compound's potency. nih.gov Further in vivo studies in dogs showed that specific piperidine (B6355638) and azetidine (B1206935) derivatives dose-dependently increased blood flow and inhibited platelet aggregation. nih.gov Based on a favorable therapeutic index, one of these compounds, AZD1283, was advanced into human clinical trials. nih.gov This demonstrates the successful application of lead optimization strategies on a picolinate-related scaffold to develop a clinical candidate. nih.gov Quantum chemical calculations have also been employed to predict the physiological activity of picolinic acid derivatives, suggesting that their electronic structure is key to their effects. nih.gov
Investigation of Picolinate Derivatives as Modulators of Specific Biological Targets (e.g., DNA polymerase Θ, RIP1/RIP3 pathways)
Recent research has focused on developing inhibitors for specific biological targets implicated in diseases like cancer. DNA polymerase theta (Polθ) is a crucial enzyme in DNA repair and is a promising target in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. nih.govnih.gov A novel class of allosteric inhibitors of Polθ has been discovered that selectively kills HR-deficient cells and works synergistically with PARP inhibitors. nih.gov While the specific involvement of this compound is not explicitly detailed in this context, the development of heterocyclic derivatives as Polθ inhibitors highlights a potential application for picolinate-based scaffolds. nih.gov
The RIP1/RIP3 signaling pathway is another critical target, as it regulates a form of programmed cell death called necroptosis. researchgate.netnih.gov The core of this pathway is the necrosome, a signaling complex formed by the proteins RIP1 and RIP3. nih.govresearchgate.net The interaction between RIP1 and RIP3, mediated by their RIP homotypic interaction motifs (RHIM), leads to the formation of a filamentous scaffold essential for signaling. nih.govnih.gov While direct modulation by picolinate derivatives is an area for further research, the intricate regulation of this pathway presents opportunities for the design of small molecule inhibitors that could interfere with the formation or function of the necrosome.
Enzymatic and Receptor Interaction Studies for Scaffold Optimization
Understanding how a molecule interacts with its biological target is fundamental for optimizing its design. For picolinate-based herbicides, molecular docking studies have been instrumental. For instance, the highly active compound V-7 was shown to dock more effectively with the auxin-signaling F-box protein 5 (AFB5) receptor than the established herbicide picloram. nih.gov This stronger interaction likely explains its enhanced herbicidal activity. nih.gov
In pharmaceutical research, similar principles apply. The interaction of picolinate derivatives with enzymes and receptors is a key area of investigation. evitachem.com Scaffold proteins, which bring together multiple signaling proteins, are crucial in cellular signaling. nih.govnih.gov The binding of small molecules to these scaffold proteins or the enzyme complexes they assemble can modulate cellular pathways. nih.govnih.gov For example, studies on picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors revealed that the position of a dimethylamine (B145610) side chain significantly influenced inhibitory activity and selectivity. researchgate.net Molecular docking studies indicated that the most potent compound could bind to both the catalytic and peripheral sites of the enzyme. researchgate.net
Computational Approaches to Structure-Activity Relationship (SAR) Studies in Ligand Design
Computational methods are increasingly vital in modern drug and agrochemical discovery. nih.gov Structure-Activity Relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are greatly accelerated by computational approaches. nih.gov
For picolinate-based herbicides, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been constructed. nih.govmdpi.com These models use the IC50 values of a series of compounds to create a predictive tool that can guide the synthesis of new, more potent derivatives. nih.govmdpi.com This approach helps to rationalize the observed activities and focus synthetic efforts on the most promising chemical modifications. mdpi.com
In the broader context of ligand design, computational algorithms can be used to design novel inhibitors for enzymes. nih.gov For instance, a combinatorial computational growth algorithm successfully designed a picomolar inhibitor for human carbonic anhydrase II, with experiments verifying the computational predictions about binding affinity and mode. nih.gov Such computational explorations of molecular scaffolds are essential for generating and analyzing molecular hierarchies, classifying structures, and predicting biological activities. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Halauxifen-methyl |
| Florpyrauxifen-benzyl |
| Picloram |
| AZD1283 |
| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid |
| Ethyl 6-aminonicotinate acyl sulfonamides |
| 5-chlorothienyl |
| Benzyl sulfonamides |
Advanced Spectroscopic and Spectrometric Characterization of Ethyl 6 Chloro 3 Methylpicolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR are fundamental for assigning the specific chemical environments of the hydrogen and carbon atoms within the ethyl 6-chloro-3-methylpicolinate molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The expected signals for this compound would include a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, due to coupling with each other. The methyl group on the pyridine (B92270) ring would appear as a singlet. The two aromatic protons on the pyridine ring would appear as doublets, with their specific chemical shifts influenced by the positions of the chloro and methyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group, the methyl carbon, the carbonyl carbon of the ester, and the five carbons of the pyridine ring, with the carbon bearing the chlorine atom showing a characteristic shift. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of each unique carbon atom. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ring CH | 7.0-8.5 | 120-150 |
| Ring C-Cl | - | 145-155 |
| Ring C-Ester | - | 148-158 |
| Ring C-CH₃ | - | 130-140 |
| Ring CH | 7.0-8.5 | 120-130 |
| Ring C-CH₃ | - | 130-140 |
| Ester C=O | - | 160-170 |
| Ester O-CH₂ | 4.0-4.5 (quartet) | 60-70 |
| Ester CH₃ | 1.0-1.5 (triplet) | 10-20 |
| Ring CH₃ | 2.0-2.5 (singlet) | 15-25 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a cross-peak between the triplet and quartet of the ethyl group would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the molecule's backbone. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying the placement of substituents on the pyridine ring and for confirming the connection of the ethyl ester group to the ring. For example, correlations would be expected between the protons of the ring methyl group and the adjacent ring carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound. The gas chromatogram would show a single major peak if the sample is pure, and the mass spectrum of this peak would provide the characteristic fragmentation pattern of the compound, further confirming its identity. The retention time from the GC provides an additional data point for identification.
Advanced Mass Spectrometry Techniques (e.g., MALDI-MS for derivatized compounds)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for the analysis of large molecules and can also be applied to smaller molecules, sometimes after derivatization. nih.govyoutube.com While not the primary technique for a small molecule like this compound, it could be employed for specialized applications, such as the analysis of reaction mixtures where the compound has been derivatized. nih.gov MALDI-TOF (Time-of-Flight) analysis provides high-resolution mass data. youtube.com
Table 2: Mass Spectrometry Data for this compound
| Technique | Expected m/z (mass-to-charge ratio) | Information Obtained |
|---|---|---|
| ESI-MS | [M+H]⁺ | Molecular Weight Confirmation |
| GC-MS | Molecular Ion (M⁺) and Fragmentation Pattern | Purity Analysis and Structural Information |
| MALDI-MS | [M+H]⁺ or [M+Na]⁺ | Molecular Weight of Derivatized Compound |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR spectral data, including peak positions and their corresponding vibrational assignments for this compound, are not available in the public domain or scientific literature based on the conducted searches. A detailed analysis would typically identify characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C-Cl stretching, and various vibrations of the substituted pyridine ring and the ethyl group.
Raman Spectroscopy (FT-Raman, Dispersive Raman)
Similarly, no dedicated Raman spectroscopy studies for this compound were found. Raman spectroscopy would complement FT-IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal vibrations of the pyridine ring.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental UV-Vis spectroscopic data, which would reveal information about the electronic transitions within the molecule, such as π→π* and n→π* transitions of the aromatic system and the carbonyl group, is not available for this compound.
X-ray Diffraction Studies for Solid-State Structure Determination
No published crystallographic data for this compound could be located. X-ray diffraction analysis would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Chemistry Studies on Ethyl 6 Chloro 3 Methylpicolinate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. For a molecule like Ethyl 6-chloro-3-methylpicolinate, these methods can provide invaluable insights into its behavior in chemical reactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to study reaction mechanisms and predict the feasibility of reaction pathways. For pyridine (B92270) derivatives, DFT calculations, often at the B3LYP/6-31+G(d) level of theory, have been used to investigate geometric and electronic structures, heats of formation (HOF), and bond dissociation energies (BDE). researchgate.net Such studies on analogous compounds can help in understanding the thermal stability and potential decomposition pathways of this compound. For instance, the initial steps of thermal decomposition in similar nitro-substituted pyridine compounds have been identified as the rupture of specific bonds, a prediction made possible through BDE calculations. researchgate.net
In the context of reaction pathways, DFT studies on azido-Pt(IV) compounds containing picoline (a methylpyridine) have utilized the LSDA/SDD level of theory to calculate geometric structures and analyze the effect of substituent positions on bond lengths and stability. nih.gov These studies revealed that the position of substituents on the pyridine ring significantly influences the bond lengths and, consequently, the reactivity of the compound. nih.gov For this compound, DFT could similarly elucidate how the chloro and methyl groups on the pyridine ring affect the reactivity of the ester group, for example, in hydrolysis or amidation reactions. The calculated distribution of the electrostatic potential (ESP) can further identify likely sites for nucleophilic or electrophilic attack. nih.gov
The table below presents a hypothetical comparison of calculated properties for related pyridine derivatives, illustrating the kind of data that DFT studies can provide.
| Compound | Method | Calculated Property | Value |
| 3-picoline-diazido-Pt(IV) | LSDA/SDD | Minimum ESP | -38.37 kcal/mol nih.gov |
| 4-picoline-diazido-Pt(IV) | LSDA/SDD | Minimum ESP | -38.55 kcal/mol nih.gov |
| Polynitro-bridged pyridine | B3LYP/6-31G(d) | Detonation Velocity | > 9.30 km/s researchgate.net |
| Polynitro-bridged pyridine | B3LYP/6-31G(d) | Detonation Pressure | > 40.00 GPa researchgate.net |
Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, are crucial for obtaining highly accurate molecular properties. Multireference ab initio methods are particularly important for studying systems with complex electronic structures, such as reaction intermediates. lu.se For pyridine derivatives, ab initio calculations have been used to study intermolecular interactions, such as the C-H---O interactions between pyridine and water. rsc.org
These studies, performed at the MP2/cc-pVQZ level of theory, have quantified the stabilization energies of such interactions, revealing that bifurcated interactions can be more stable than linear ones. rsc.org For this compound, similar high-level calculations could provide precise values for its dipole moment, polarizability, and other electronic properties. Furthermore, they can be used to accurately model the geometry of the molecule, including bond lengths and angles, and to understand the electronic effects of the chloro and methyl substituents on the pyridine ring.
The following table showcases representative interaction energies calculated for pyridine-water complexes, which can serve as a model for understanding the non-covalent interactions of this compound.
| Interaction Type | Level of Theory | Interaction Energy (kcal/mol) |
| Linear C-H---O (ortho) | MP2/cc-pVQZ | -1.24 rsc.org |
| Linear C-H---O (meta) | MP2/cc-pVQZ | -1.94 rsc.org |
| Linear C-H---O (para) | MP2/cc-pVQZ | -1.97 rsc.org |
| Bifurcated C-H---O (ortho-meta) | MP2/cc-pVQZ | -1.96 rsc.org |
| Bifurcated C-H---O (meta-para) | MP2/cc-pVQZ | -2.16 rsc.org |
Molecular Modeling and Simulation for Conformational Analysis and Binding Interactions
Molecular modeling and simulations are indispensable tools for exploring the conformational landscape of flexible molecules and their interactions with biological targets or other molecules. For this compound, which has a rotatable ethyl ester group, conformational analysis would identify the most stable spatial arrangements of the molecule. This is crucial as the conformation can significantly influence its physical properties and reactivity.
Studies on other pyridine derivatives have successfully used molecular docking to investigate binding modes within the active sites of enzymes. nih.govnih.gov For example, the DOCKv5.12 package was used to study the interaction of pyridine derivatives with thrombin, correlating computational energy scores with experimental anticoagulant activity. nih.gov Such an approach could be applied to this compound to explore its potential interactions with biological macromolecules, should it have applications in medicinal chemistry. Molecular dynamics (MD) simulations could further provide insights into the stability of these binding interactions over time and the flexibility of the ligand within a binding pocket. acs.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for the identification and characterization of novel compounds. For this compound, computational prediction of its NMR and IR spectra would be highly beneficial.
The prediction of 13C NMR chemical shifts for substituted pyridines can be achieved using substituent chemical shifts (SCS) derived from empirical data. stenutz.eu More advanced computational approaches involve DFT calculations to predict NMR spectra. Recent benchmarks have identified specific functionals, such as WP04, as being particularly effective for predicting 1H NMR shifts when combined with appropriate basis sets and solvent models. github.io Similarly, DFT calculations can be used to compute vibrational frequencies and assign bands in the infrared (IR) spectrum. For instance, frequency calculations on picoline-containing Pt(IV) compounds have been used to assign important stretching and bending vibrations. nih.gov Such computational predictions for this compound would aid in the interpretation of its experimental spectra.
Reaction Mechanism Elucidation via Advanced Computational Approaches
Advanced computational methods are pivotal in elucidating complex reaction mechanisms. For esters of picolinic acid, mechanistic studies have been conducted to understand their fragmentation in mass spectrometry, which is crucial for structural identification. nih.gov While these studies were experimental, computational methods could be employed to model the electron ionization process and the subsequent fragmentation pathways, providing a deeper understanding of the underlying mechanisms.
Furthermore, computational studies on the hydrolysis of picolinate (B1231196) esters, potentially catalyzed by metal ions, could reveal the detailed steps of the reaction, including the structures of transition states and intermediates. acs.org For this compound, computational elucidation of its reaction mechanisms, for instance, in its synthesis or degradation, would provide valuable chemical insights. researchgate.net
Solvation Effects and Intermolecular Interactions (e.g., pi-stacking, H-bonding)
The behavior of a molecule in solution is significantly influenced by its interactions with solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the properties and reactivity of a solute. nih.gov For pyridine derivatives, solvation effects have been shown to influence the geometry of hydrogen bonds. nih.gov
Intermolecular interactions like hydrogen bonding and π-stacking are crucial in determining the solid-state structure and properties of molecular crystals. High-level quantum chemical calculations have been used to study the interplay between π-stacking and hydrogen bonding in pyridine-containing complexes. rsc.org These studies have shown that these interactions can be cooperative, meaning that the presence of one can enhance the strength of the other. rsc.org The crystal structure of this compound would likely be influenced by C-H---O and C-H---N hydrogen bonds, as well as π-stacking interactions between the pyridine rings. Computational analysis could predict the geometry and energetics of these interactions, providing insight into the crystal packing. nih.gov
Future Research Directions and Emerging Challenges in Ethyl 6 Chloro 3 Methylpicolinate Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The contemporary chemical industry places a significant emphasis on the development of environmentally benign synthetic processes. For a molecule like Ethyl 6-chloro-3-methylpicolinate, which holds potential as a versatile building block, the establishment of green synthetic routes is a critical first step towards its broader utility.
Current synthetic approaches to substituted pyridines often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. Future research should pivot towards the adoption of green chemistry principles in the synthesis of this compound. This includes the exploration of:
Catalytic Strategies: The use of heterogeneous and homogeneous catalysts can offer milder reaction conditions and improved selectivity. For instance, metal-catalyzed cross-coupling reactions, which are instrumental in pyridine (B92270) functionalization, could be adapted. The development of reusable catalysts would further enhance the sustainability of the process.
Alternative Solvents: A move away from volatile and toxic organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents is a key research avenue.
Energy-Efficient Methods: Investigating microwave-assisted or flow chemistry-based syntheses could lead to significantly reduced reaction times and energy consumption compared to conventional batch processing.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multicomponent reactions, for example, offer a powerful tool for achieving high atom economy in the synthesis of highly substituted pyridines.
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Heterogeneous Catalysis | Easier catalyst separation and recycling, reducing waste. |
| Microwave-Assisted Synthesis | Rapid heating, leading to shorter reaction times and potentially higher yields. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Multicomponent Reactions | Increased efficiency and atom economy by combining several steps into one. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The specific substitution pattern of this compound—a halogen, an electron-donating group, and an electron-withdrawing group on the pyridine core—suggests a complex and interesting reactivity profile that is ripe for exploration. The chlorine atom at the 6-position is a key handle for a variety of transformations.
Future research should focus on systematically investigating the reactivity of this compound, including:
Cross-Coupling Reactions: While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are well-established for halopyridines, their application to this compound could lead to a diverse library of novel compounds. The interplay between the methyl and ester groups on the reactivity of the C-Cl bond warrants detailed investigation.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group should facilitate SNAr reactions at the 6-position. Studying the kinetics and scope of these reactions with various nucleophiles (O, N, S-based) would be highly valuable.
Functionalization of the Methyl Group: The methyl group at the 3-position offers another site for chemical modification. Research into selective oxidation, halogenation, or metalation of this group could provide access to a new range of derivatives.
Transformations of the Ester Group: Hydrolysis, amidation, or reduction of the ethyl ester would yield the corresponding carboxylic acid, amides, or alcohol, further expanding the molecular diversity accessible from this starting material.
| Reactive Site | Potential Transformation | Resulting Functional Group |
| 6-Chloro | Suzuki Coupling | Aryl/Heteroaryl |
| 6-Chloro | Sonogashira Coupling | Alkynyl |
| 6-Chloro | Buchwald-Hartwig Amination | Amino |
| 3-Methyl | Oxidation | Carboxylic Acid |
| 2-Ethyl Ester | Hydrolysis | Carboxylic Acid |
| 2-Ethyl Ester | Amidation | Amide |
Expansion of Applications in Emerging Fields of Materials Science and Supramolecular Chemistry
The unique electronic and structural features of picolinate (B1231196) derivatives make them attractive candidates for applications in materials science and supramolecular chemistry. This compound can serve as a precursor to a variety of functional materials.
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Picolinic acids are excellent ligands for the construction of coordination polymers and MOFs. Hydrolysis of the ester in this compound would yield 6-chloro-3-methylpicolinic acid, a ligand that could be used to synthesize novel MOFs with potential applications in gas storage, separation, or catalysis. The presence of the chloro and methyl groups could be used to fine-tune the properties of the resulting framework.
Luminescent Materials: Picolinate ligands are known to act as sensitizers for lanthanide luminescence. By incorporating the picolinate derived from this compound into complexes with lanthanide ions, new luminescent materials could be developed for applications in sensing, imaging, or lighting.
Supramolecular Assemblies: The pyridine nitrogen and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular structures. Research into the self-assembly of this molecule and its derivatives could lead to the development of new liquid crystals, gels, or other soft materials. The chlorine atom also provides a potential site for halogen bonding interactions.
Advanced Computational Design and In Silico Screening of Picolinate-Based Functional Molecules
Computational chemistry and in silico screening have become indispensable tools in modern chemical research, accelerating the discovery and optimization of functional molecules. These approaches can be powerfully applied to the study of this compound and its derivatives.
Future research should leverage computational methods to:
Predict Reactivity and Guide Synthesis: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of this compound, predict its reactivity towards different reagents, and elucidate reaction mechanisms. This can help in the rational design of synthetic strategies.
Design Novel Functional Molecules: By using this compound as a virtual scaffold, libraries of derivatives can be generated in silico. These virtual libraries can then be screened for desirable properties, such as binding affinity to a biological target or specific electronic properties for materials applications.
Simulate Material Properties: For picolinate-based materials, such as MOFs or coordination polymers, molecular dynamics (MD) simulations can be used to study their structural stability, guest-host interactions, and transport properties, providing insights that can guide experimental work.
Develop Quantitative Structure-Activity Relationships (QSAR): If a set of derivatives with measured activity (e.g., biological activity or material performance) becomes available, QSAR models can be developed to correlate molecular structure with function, enabling the prediction of the properties of new, unsynthesized compounds.
| Computational Method | Application to this compound Chemistry |
| Density Functional Theory (DFT) | Elucidation of electronic structure and prediction of reactivity. |
| Molecular Dynamics (MD) | Simulation of the behavior of materials derived from the compound. |
| Virtual Screening | High-throughput in silico testing of derivative libraries for specific functions. |
| QSAR | Development of predictive models for structure-property relationships. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-chloro-3-methylpicolinate, and how can its purity and structural integrity be validated?
- Methodological Answer : this compound is typically synthesized via esterification of 6-chloro-3-methylpicolinic acid using ethanol under acid catalysis. Key steps include refluxing with thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by ethanol addition. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester formation and substituent positions. High-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS) should quantify purity, with attention to residual solvents or unreacted precursors .
Q. What storage conditions are recommended to maintain the stability of this compound, and how can degradation products be identified?
- Methodological Answer : The compound should be stored at 0–6°C in airtight, light-resistant containers to minimize hydrolysis and photodegradation. Stability assessments involve accelerated aging studies under varying temperatures and humidity levels. Degradation products, such as 6-chloro-3-methylpicolinic acid (from ester hydrolysis), can be detected via HPLC with diode-array detection (DAD) or liquid chromatography–tandem mass spectrometry (LC-MS/MS). Calibration standards for potential degradation products are essential for accurate quantification .
Advanced Research Questions
Q. How do the electronic effects of the chloro and methyl substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The chloro group at position 6 acts as a strong electron-withdrawing group, activating the pyridine ring for NAS at positions 2 and 4. The methyl group at position 3 provides steric hindrance, directing substitution to the less hindered position 5. Computational modeling (e.g., density functional theory, DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation involves synthesizing derivatives (e.g., with amines or alkoxides) and characterizing products via X-ray crystallography or NMR .
Q. What analytical challenges arise when quantifying this compound in environmental matrices, and how can method selectivity be improved?
- Methodological Answer : Matrix effects from soil or water samples (e.g., humic acids or metal ions) can interfere with LC-MS/MS detection. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves sample cleanup. Isotope dilution using deuterated analogs (e.g., D₅-ethyl 6-chloro-3-methylpicolinate) as internal standards corrects for ion suppression. Method validation should include spike-recovery experiments across multiple matrices and limits of detection (LOD) below 1 ng/mL .
Q. How can conflicting data on the compound’s photodegradation half-life in aquatic environments be resolved?
- Methodological Answer : Discrepancies may arise from variations in light sources (UV vs. simulated sunlight), water chemistry (pH, dissolved organic carbon), or analytical methods. Standardized protocols using solar simulators and controlled aquatic microcosms are critical. Kinetic studies should report irradiance levels and quantum yield calculations. Comparative meta-analyses of published data using multivariate regression can identify key variables influencing degradation rates .
Experimental Design and Data Analysis
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., log-logistic or probit analysis) are used to estimate EC₅₀/LC₅₀ values. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals. Outliers should be assessed via Cook’s distance or leverage plots. For omics data (e.g., transcriptomic responses), false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors .
Q. How can researchers design studies to elucidate the metabolic pathways of this compound in non-target organisms?
- Methodological Answer : Use stable isotope labeling (¹³C or ²H) to track metabolite formation in model organisms (e.g., zebrafish or Daphnia magna). High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Comparative metabolomics with knockout models (e.g., CYP450 inhibitors) clarifies enzyme involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
